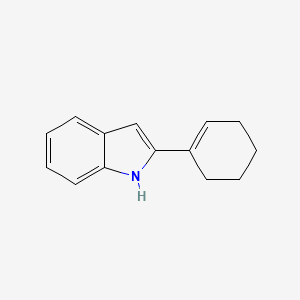

1H-Indole, 2-(1-cyclohexen-1-yl)-

Description

BenchChem offers high-quality 1H-Indole, 2-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 2-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

78329-40-5 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-(cyclohexen-1-yl)-1H-indole |

InChI |

InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h4-6,8-10,15H,1-3,7H2 |

InChI Key |

KJKXOZREZXQOQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Significance of the Indole Scaffold in Contemporary Organic Chemistry Research

The indole (B1671886) nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and drug discovery. researchgate.netnih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide range of biological targets. researchgate.net This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. researchgate.netmdpi.com

The indole ring system is also a versatile building block in organic synthesis. byjus.com Its reactivity allows for functionalization at various positions, enabling the creation of complex molecular architectures. byjus.com The C2 and C3 positions of the indole ring are particularly important for substitution, leading to a wide array of derivatives with distinct properties and biological activities. researchgate.net

The Context of 2 Substituted Indoles with Unsaturated Cyclic Moieties

The introduction of substituents at the C2 position of the indole (B1671886) ring significantly influences its chemical and biological properties. When the substituent is an unsaturated cyclic moiety, such as a cyclohexenyl group, it introduces a new dimension of structural complexity and potential reactivity. The presence of the double bond in the cyclic substituent of 1H-Indole, 2-(1-cyclohexen-1-yl)- offers a site for further chemical transformations, allowing for the synthesis of more complex, polycyclic indole derivatives.

The synthesis of 2-alkenyl indoles, including those with cyclic alkenyl groups, can be achieved through various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the formation of carbon-carbon bonds, enabling the attachment of unsaturated groups to the indole core. clockss.org These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of a diverse range of 2-substituted indoles. nih.gov

Historical and Current Research Trajectory for 2 1 Cyclohexen 1 Yl 1h Indole

Transition Metal-Catalyzed Synthetic Approaches

Palladium-catalyzed reactions are at the forefront of modern synthetic strategies for constructing indole rings and introducing substituents at various positions. These methodologies often involve the formation of key carbon-carbon and carbon-nitrogen bonds through a series of well-defined elementary steps within a catalytic cycle.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysts are instrumental in a variety of cyclization and cross-coupling reactions that lead to the formation of indoles and related heterocycles. These transformations typically involve an oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of an alkyne or alkene, and culminating in a reductive elimination step that furnishes the product and regenerates the active catalyst. wikipedia.orgyoutube.com

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been widely applied to the synthesis of heterocyclic compounds. researchgate.net The intramolecular version of this reaction is particularly useful for constructing ring systems, including indoles and indolines. wikipedia.orgthieme-connect.com

The intramolecular Heck reaction can be used to synthesize indoles and their derivatives. researchgate.netrsc.org For instance, a domino Heck reaction followed by dealkylation has been described for the preparation of 2-substituted indoles. researchgate.net This approach involves an intramolecular Heck cyclization as a key step. The versatility of the Heck reaction allows for the synthesis of a diverse range of indole analogs by varying the starting materials. researchgate.net Furthermore, the reaction has been successfully employed in the construction of complex polycyclic indole-containing structures. acs.orgnih.gov The choice of ligands and reaction conditions can influence the regioselectivity of the C-H activation step in oxidative Heck reactions of indoles, allowing for selective functionalization at either the C2 or C3 position. rsc.org

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| N-vinyl-2-haloanilines | Palladium(II)-PEG | Ester-substituted indoles | High | rsc.org |

| N-allyl-2-haloanilines | Palladium(II)-PEG | 3-methylated indoles (major) | High | rsc.org |

| 2,3-disubstituted indoles with all-carbon tethers | Palladium catalyst | Indoline/indolenine core structures | - | acs.org |

| 2-haloaniline and acetylenedicarboxylate (B1228247) | Pd(OAc)2 in PEG-400 (in situ nanoparticles) | 2,3-diester substituted indoles | 82-91 | thieme-connect.com |

| N-methylindole and tert-butyl acrylate | PdCl2(CH3CN)2 / Cu(OAc)2 / O2 | C3-alkenylated indole | - | rsc.org |

| N-methylindole and tert-butyl acrylate | Pd(II)/SOHP catalytic system | C2-alkenylated indole | - | rsc.org |

The aminopalladation of alkynes or alkenes, followed by reductive elimination, is a powerful strategy for the synthesis of nitrogen-containing heterocycles, including indoles. thieme-connect.comrsc.org This sequence involves the addition of a palladium(II) species and a nitrogen nucleophile across a carbon-carbon multiple bond. uwindsor.ca The resulting organopalladium intermediate can then undergo reductive elimination to form a C-N or C-C bond, yielding the desired heterocyclic product. chim.it

This methodology has been successfully applied to the synthesis of a variety of indole derivatives. chim.it For example, the palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with organic halides or triflates proceeds via an aminopalladation-reductive elimination pathway to afford functionalized indoles. thieme-connect.com The process can tolerate a range of functional groups and has been extended to three-component reactions involving carbon monoxide. thieme-connect.com Cascade reactions initiated by aminopalladation have also been developed, allowing for the construction of complex indole structures in a single step. chim.it For instance, a cascade involving aminopalladation and subsequent cross-coupling has been utilized to synthesize 2,3-disubstituted indoles. chim.it

| Starting Materials | Catalyst System | Product Type | Key Mechanistic Steps | Reference |

| o-Alkynyltrifluoroacetanilides and organic halides/triflates | Palladium catalyst | Functionalized indoles | Aminopalladation, Reductive Elimination | thieme-connect.com |

| 2-Alkynylanilines and aryl halides/vinyl triflates | Palladium catalyst | 2,3-Disubstituted indoles | Aminopalladation, Cross-Coupling Cascade | chim.it |

| 2-Alkynylanilines and methylboronic acid | Pd(TFA)2/Xantphos | 3-Methylindoles | Aminopalladation, Methylation Cascade | chim.it |

| N-sulfonyl-2-alkynylanilides and aryl boronic acids | Pd(OAc)2/(R,R)-QuinoxP* | Axially chiral 2-arylindoles | Asymmetric Cacchi Reaction (Aminopalladation) | chim.it |

| 2-Alkynyl anilines and allylic alcohols | Palladium catalyst | β-Indole ketones | Aminopalladation, Oxidation | mdpi.com |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic fragments. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a particularly versatile and widely used method due to the stability and low toxicity of the boron compounds. libretexts.orgyoutube.com Other significant cross-coupling reactions include the Negishi coupling (organozinc reagents) and the Stille coupling (organotin reagents). wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling has been extensively used for the synthesis of substituted indoles. nih.govnih.gov For example, 2-arylindoles can be prepared by coupling a 2-haloindole with an arylboronic acid. This methodology offers a direct route to a wide range of substituted indoles with high functional group tolerance. nih.gov The reaction conditions can be mild, often employing a palladium precatalyst and a base in a suitable solvent mixture. nih.govyoutube.com The Negishi coupling, which employs organozinc reagents, also provides an effective means to form C-C bonds in the synthesis of indole derivatives and other complex molecules. wikipedia.orgyoutube.com While both Suzuki and Negishi couplings are powerful, the Suzuki reaction is often preferred due to the lower toxicity and greater stability of the organoboron reagents. libretexts.org

| Coupling Partners | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

| Indole/Azaindole/Oxindole chlorides and Boronic acids | Suzuki-Miyaura | P1 precatalyst, K3PO4 | Arylated azoles | 91-99 | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles and Boronic acids | Suzuki-Miyaura | - | 3-Aryl-1H-indole-2-carbonitriles | - | nih.gov |

| 2-Azidoarylboronic acid pinacolate esters and Vinyl triflates | Suzuki | - | acs.orgthieme-connect.com-fused indole heterocycles | - | nih.gov |

| Aryl halides and Organozinc compounds | Negishi | Palladium or Nickel catalyst | Biaryls | Good | organic-chemistry.org |

| sp3 homopropargyl zinc reagent and sp2 vinyl iodide | Negishi | - | δ-trans-tocotrienoloic acid precursor | Quant. | wikipedia.org |

Palladium-catalyzed oxidative dehydrogenation provides a powerful method for the aromatization of cyclic systems, such as converting a cyclohexene (B86901) ring fused to an indole core into a phenyl group. This transformation is valuable for the synthesis of carbazole (B46965) derivatives and other polycyclic aromatic compounds.

A reported method describes the palladium-catalyzed dehydrogenative cross-coupling of indoles with cyclic enones, such as cyclohexenone, to form β-indolyl cyclic enones. nih.gov Under mild and neutral conditions, this reaction proceeds through C-H activation of the indole. The resulting coupling products can be further transformed into meta-phenols and benzo[a]carbazoles. nih.gov This process showcases the utility of palladium catalysis in not only forming C-C bonds but also in facilitating subsequent aromatization steps. The key to the success of this reaction is the use of conditions that favor the desired C-H activation and subsequent β-hydride elimination pathway. researchgate.net A one-step sequence involving a palladium(II)-catalyzed oxidative Heck reaction and dehydrogenative aromatization has been developed for the synthesis of meta-(indol-3-yl)phenols from indoles and cyclohexenone. khu.ac.kr

The Larock indole synthesis is a highly versatile and regioselective palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu This one-pot procedure is known for its broad substrate scope and tolerance of various functional groups on both the aniline (B41778) and alkyne components. scispace.com

The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a base such as sodium or potassium carbonate, and often a chloride salt like lithium chloride to enhance reactivity and reproducibility. wikipedia.orgub.edu The regioselectivity of the Larock synthesis generally places the bulkier substituent of the alkyne at the C2 position of the resulting indole. nih.govscispace.com This selectivity can be exploited to control the substitution pattern of the final product. For instance, using alkynes with a bulky silyl (B83357) group allows for the synthesis of 2-silyl-3-substituted indoles, which can then be desilylated to afford 3-substituted indoles. nih.gov The Larock methodology has been successfully applied to the synthesis of a wide array of complex indoles, including unnatural tryptophan derivatives and the core structures of various natural products. nih.govnih.gov

| Reactants | Catalyst System | Product Type | Key Features | Reference |

| o-Iodoaniline and disubstituted alkyne | Pd(OAc)2, base, LiCl | 2,3-Disubstituted indoles | High regioselectivity, broad substrate scope | wikipedia.orgub.edu |

| o-Bromoanilines and alkynes | Pd(0)/P(tBu)3 | Unnatural tryptophan derivatives | Mild conditions (60 °C), tolerates o-bromoanilines | nih.gov |

| o-Iodoaniline and silyl-substituted alkynes | Pd catalyst | 2-Silyl-3-substituted indoles | Bulky silyl group directs regioselectivity | nih.gov |

| o-Iodoanilines or o-bromoanilines and internal alkynes | Ferrocene-functionalized NHC-palladium complex | 2,3-Disubstituted indoles | High regioselectivity, good yields | rsc.org |

| o-Iodoaniline and ethynyl-B(dan) | Palladium catalyst | 2-Indolyl-B(dan) | Synthesis of boron-containing heteroaromatic compounds | researchgate.net |

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven to be versatile tools for the synthesis of indoles and their derivatives through various mechanistic pathways.

A notable rhodium-catalyzed approach involves the transannulation of 1-sulfonyl-1,2,3-triazoles. In this process, stable and readily available 1-sulfonyl triazoles react with nitriles in the presence of a rhodium(II) catalyst to yield imidazoles. nih.govacs.org This transformation proceeds through the formation of a rhodium iminocarbenoid intermediate. nih.govacs.org While this specific reaction produces imidazoles, the underlying principle of rhodium-catalyzed transannulation of triazoles can be adapted for the synthesis of other nitrogen-containing heterocycles. For instance, rhodium(II)-catalyzed reactions of N-vinyl indoles with N-tosyl-1,2,3-triazoles provide a route to indoles containing a N-dihydropyrrole moiety. rsc.org

The synthetic utility of this method is enhanced by the ability to perform a one-pot, two-step synthesis. This involves the initial copper(I)-catalyzed synthesis of the 1-sulfonyl triazole, followed by the rhodium-catalyzed transannulation with a nitrile, without the need to isolate the triazole intermediate. nih.gov The reaction conditions for the rhodium-catalyzed transannulation are typically mild, often utilizing rhodium(II) acetate dimer as the catalyst at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. nih.gov

A proposed mechanism for the transannulation of N-sulfonyl-1,2,3-triazoles with terminal alkynes, leading to pyrroles, involves the formation of a rhodium iminocarbene from the triazole. nih.gov A nucleophilic attack by the alkyne on this carbene generates a ylide, which then cyclizes to form a zwitterionic intermediate. nih.gov Subsequent elimination of the rhodium catalyst yields the final pyrrole (B145914) product. nih.gov This mechanistic framework highlights the potential for synthesizing a variety of heterocyclic compounds through the strategic choice of reaction partners for the triazole precursor.

Rhodium catalysis is also instrumental in effecting intramolecular C-H functionalization reactions to construct the indole ring and introduce substituents. Tandem rhodium-catalyzed oxidative allylation and annulation of acetanilides with allyl acetate can produce indole derivatives. rsc.org Furthermore, rhodium catalysts can achieve site-selective C2 allylation, crotylation, and prenylation of existing indole rings using allylic acetates. rsc.org

More recently, rhodium(III)-catalyzed C-H arylation of indoles with arylsilanes has been developed, allowing for C2-arylation at room temperature. figshare.comnih.gov This method overcomes the need for high temperatures and strong directing groups, with a Cp*Rh/MeOH catalytic system being crucial for the mild reaction conditions. figshare.com Mechanistic studies, including theoretical calculations, have been conducted to understand the reaction pathways and the beneficial role of methanol (B129727) as a solvent. figshare.com

For arylation at other positions of the indole ring, specific directing groups are often employed. For instance, a regioselective direct arylation of indoles at the C7 position with (hetero)aryl bromides has been achieved using a rhodium(I) catalyst and a removable N-PR2 directing group (where R can be t-butyl or cyclohexyl). nih.gov The proposed catalytic cycle involves coordination of the rhodium catalyst to the phosphorus atom of the directing group, followed by a reversible cyclometalation at the C7 position. Oxidative addition of the aryl halide, reductive elimination, and dissociation of the product regenerates the active catalyst. nih.gov

Table 1: Rhodium-Catalyzed Arylation of Indoles

| Catalyst System | Directing Group | Arylating Agent | Position of Arylation | Key Features | Reference |

| Rh(III) | Weak or no directing group | Arylsilanes | C2 | Room temperature reaction | figshare.comnih.gov |

| Rh(I) | N-PR2 (removable) | (Hetero)aryl bromides | C7 | High regioselectivity | nih.gov |

Copper-Catalyzed Methodologies

Copper catalysts offer efficient and often milder alternatives for the synthesis of indoles and their precursors.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net These triazoles can then serve as precursors in subsequent transformations, such as the rhodium-catalyzed transannulation reactions discussed previously. nih.govnih.gov The CuAAC reaction is known for its simplicity, wide functional group tolerance, and the use of readily available starting materials. nih.govnih.gov

The standard conditions for CuAAC involve a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO4) and a reducing agent, most commonly sodium ascorbate. jenabioscience.com The reaction mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. nih.gov The use of ligands can accelerate the reaction and protect sensitive substrates, which is particularly important in bioconjugation applications. nih.govjenabioscience.com The versatility of CuAAC allows for the synthesis of a diverse library of triazole precursors, which can then be converted into various heterocyclic systems. researchgate.net

Table 2: Typical Conditions for CuAAC in Precursor Synthesis

| Component | Role | Typical Reagent | Reference |

| Copper Source | Catalyst | Cu(I) salt or Cu(II) salt with reducing agent | jenabioscience.com |

| Reducing Agent | In situ generation of Cu(I) | Sodium Ascorbate | jenabioscience.com |

| Ligand | Accelerant and Protectant | THPTA, TBTA | nih.govnih.gov |

| Solvents | Reaction Medium | Aqueous or organic solvents | nih.gov |

Copper catalysts are also highly effective in promoting the cyclization of 2-ethynylaniline (B1227618) derivatives to form the indole ring. Various copper salts, including Cu(OAc)2 and Cu(OCOCF3)2, have been shown to catalyze this transformation efficiently. acs.org For instance, Cu(OAc)2 is particularly effective for the synthesis of 1-sulfonylated indoles, while Cu(OCOCF3)2 works well for primary aniline derivatives. acs.org

This methodology can be extended to sequential cyclization reactions for substrates containing an additional electrophilic component, leading to the formation of tricyclic ring systems. acs.org Another variation involves the copper-catalyzed reaction of 2-ethynylanilines with sulfonyl azides to produce 2-sulfonyliminoindolines under mild conditions. nih.govacs.org This reaction proceeds through a proposed [3+2] cycloaddition to form a triazolyl intermediate, which then undergoes ring-opening and release of nitrogen gas to form a ketenimine intermediate that subsequently cyclizes. acs.org

Furthermore, copper(II)-catalyzed annulative formylation of o-alkynylanilines with dimethylformamide (DMF) as the formyl source provides a direct route to 3-formyl indoles. rsc.org Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines also offers a direct pathway to C2-functionalized indoles. nih.gov

Gold-Catalyzed Cascade Cycloaddition Reactions

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for mediating cascade reactions that can rapidly build molecular complexity, including the synthesis of fused indole systems. researchgate.netnih.gov A gold(I)-catalyzed hydroaminative/arylative cascade has been developed for the synthesis of various indole-fused skeletons. nih.govrsc.org

In a notable example, aniline derivatives bearing a conjugated diyne moiety undergo a gold-catalyzed cascade cyclization. acs.org This reaction first proceeds through a 5-endo-dig cyclization to form an alkynylindole intermediate. Subsequently, a 7-endo-dig cyclization is favored over a 6-exo-dig pathway, leading to the formation of an indole fused with a seven-membered ring. acs.org DFT calculations have been used to rationalize this observed selectivity. acs.org

Gold catalysts can also be employed in tandem with other transition metals. For instance, a gold(I)/rhodium(II) relay catalysis system has been used for the cascade cyclization of 2-[(2-azidophenyl)ethynyl]anilines to synthesize 5,10-dihydroindolo[3,2-b]indoles. researchgate.net In this sequence, the gold(I) catalyst facilitates the initial indole cyclization with the aniline, while the rhodium(II) catalyst promotes the second cyclization involving the azide. researchgate.net Gold-catalyzed intramolecular (4+2) cycloadditions of unactivated alkynes and dienes have also been reported, proceeding through a cyclopropyl (B3062369) carbene intermediate. beilstein-journals.org

Compound Names

Metal-Free Synthetic Strategies

In an effort to develop more sustainable and cost-effective synthetic methods, a number of metal-free approaches for the synthesis of indoles have been established. acs.orgmdpi.com These strategies avoid the use of expensive and potentially toxic transition metals. acs.org

Cascade Cyclizations and Rearrangements

Cascade reactions offer an efficient route to complex molecules from simple starting materials in a single operation. For the synthesis of 2-alkenyl indoles, a notable metal-free cascade approach involves the reaction of N-Ts-2-alkenylanilines with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgresearchgate.net This method is operationally simple and provides a broad scope of substituted indoles. acs.org The proposed mechanism involves the formation of a radical cation through a single electron transfer, followed by a migratory process via a phenonium ion intermediate. acs.orgresearchgate.net

Another powerful strategy involves the Lewis acid-promoted cascade Friedel-Crafts/alkyne indol-2-yl cation cyclization/vinyl cation trapping. researchgate.net This method allows for the divergent synthesis of N-fused indoles and represents the first use of an alkyne as a nucleophile with the less explored indol-2-yl cation, leading to pharmaceutically relevant pyrrolizino-quinolines. researchgate.net Furthermore, a protecting group-dependent diastereoselective synthesis of cyclohepta[b]indoles has been developed through a regioselective 6-exo-trig radical cyclization-cyclopropanation-ring expansion cascade of 3-propargyl-2-alkenyl indoles. rsc.orgrsc.org

| Starting Material | Reagents/Conditions | Product Type | Yield | Ref |

| N-Ts-2-alkenylanilines | DDQ | Substituted indoles | Good | acs.orgresearchgate.net |

| Indole, Benzyl (B1604629) alcohol | TMSOTf | Pyrrolizino-quinolines | High | researchgate.net |

| 3-Propargyl-2-alkenyl indole | Thiyl radicals, AIBN | Cyclohepta[b]indoles | Good to moderate | rsc.orgrsc.org |

Condensation Reactions

Condensation reactions represent a classical yet effective method for indole synthesis. A metal-free approach involves the tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines, mediated by a Brønsted acid like polyphosphoric acid (PPA). mdpi.com This method, akin to the Fischer indole synthesis, produces a variety of indoles in good to excellent yields. mdpi.com The reaction proceeds through a one-pot Fisher-type cyclization following the initial hydroamination of the alkyne. mdpi.com

Acid-catalyzed condensation of indoles with cyclic ketones, such as cyclohexanone, can also lead to the formation of 2-substituted indoles. umn.edu The reaction rate and product distribution are influenced by the ring size of the ketone and the choice of acid catalyst. umn.edu For cyclohexanone, the condensation with indole proceeds relatively quickly. umn.edu Additionally, pressure-induced polymerization can involve condensation reactions with the elimination of small molecules, a principle that can be applied to the synthesis of complex carbon skeletons. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Ref |

| Phenylacetylene, Phenylhydrazine | PPA, 100 °C | 2-Phenyl-1H-indole | 93% | mdpi.com |

| (2-Naphthyl)acetylene, Phenylhydrazine | PPA, 100 °C | 2-(2-Naphthyl)-1H-indole | 81% | mdpi.com |

| 1,2-Diphenylacetylene, Phenylhydrazine | PPA, 100 °C | 2,3-Diphenyl-1H-indole | 61% | mdpi.com |

| Indole, Cyclohexanone | Acid catalyst (e.g., CF3COOH, HCl) | 2-(Cyclohex-1-en-1-yl)-1H-indole and others | Varies | umn.edu |

Electrochemical Approaches for Indole Ring Formation

Electrosynthesis has emerged as a green and sustainable tool for constructing indoles without the need for external oxidants. researchgate.net Divergent electrochemical synthesis allows for the creation of highly substituted indole scaffolds from 2-styrylaniline precursors. nih.gov The selectivity of the reaction can be controlled by tuning the acidity of the amide proton through the choice of N-protecting groups. nih.gov Mechanistic studies have highlighted the role of water as an additive in assisting proton-coupled electron transfer events, leading to intramolecular C-N coupling. nih.gov

Electrochemical methods also enable the synthesis of polyfunctionalized indoles in aqueous media. For instance, the electrochemical oxidation of catechol in the presence of ketene (B1206846) N,S-acetals as double nucleophiles can produce these complex indoles in a one-pot process under constant current electrolysis. ingentaconnect.com Furthermore, electrochemical dearomative arylation of indoles can be used to synthesize spiro-indolenines under catalyst- and oxidant-free conditions, a process that is scalable using continuous-flow electrolysis cells. acs.org

Advanced Strategies for Constructing the 2-Alkenyl Indole Motif

More advanced and specific strategies have been developed to introduce the 2-alkenyl group, such as the cyclohexenyl moiety, onto the indole ring.

5-Exo Mode Cyclization of Allenylanilines

The regioselective 5-exo-trig intramolecular oxidative cycloisomerization of o-allylanilines using a palladium catalyst and molecular oxygen as the oxidant is an efficient strategy for synthesizing 3-substituted 2-benzylindoles. organic-chemistry.org While this specific example leads to a benzyl group, the underlying principle of 5-exo cyclization is a key concept in forming five-membered rings in radical cyclizations. harvard.edu The kinetic favorability of 5-exo cyclizations over 6-endo cyclizations is well-established and is explained by better orbital overlap during the formation of the five-membered ring. harvard.edu

Wittig-Horner Reactions for Vinyl Indole Formation

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for the synthesis of alkenes with high E-selectivity. organic-chemistry.org This reaction can be adapted to synthesize 2-vinyl indoles. For example, a 1-phenylsulfonyl-2-bromomethyl-3-phenylthioindole can be converted to its phosphonate (B1237965) ester, which then undergoes a Wittig-Horner reaction with an aldehyde, such as 4-benzoyl benzaldehyde, to yield the desired 2-vinyl indole derivative. This approach provides a simple and efficient route to selectively functionalized 2-vinyl indoles, which are valuable building blocks for more complex heterocyclic systems. The reaction of aldehydes or ketones with stabilized phosphorus ylides (phosphonate carbanions) is a general method for forming olefins. organic-chemistry.org The by-product, a dialkylphosphate salt, is easily removed by aqueous extraction. harvard.edu

| Reactants | Reaction Type | Product | Yield | Ref |

| 1-Phenylsulfonyl-2-bromomethyl-3-phenylthioindole, Triethyl phosphite, then 4-Benzoyl benzaldehyde | Wittig-Horner | 4-β-(N-Phenylsulfonyl-3-phenylthioindol-2-yl)vinyl benzophenone | - | |

| Aldehydes/Ketones, Stabilized phosphorus ylides | Wittig-Horner | (E)-Olefins | Excellent | organic-chemistry.org |

T3P®-Promoted Condensation Reactions for N-Alkenylated Heterocycles

Propanephosphonic acid anhydride, commonly known as T3P®, has emerged as a powerful and versatile reagent in organic synthesis. It is particularly effective as a water scavenger and activating agent in condensation reactions. A noteworthy application of T3P® is in the synthesis of N-alkenylated heterocycles through the condensation of NH-heterocycles with ketones. nih.govnih.gov This method is attractive due to its metal- and base-free conditions, broad functional group tolerance, and straightforward product purification. nih.gov

The reaction is proposed to proceed through an initial T3P®-mediated activation of the ketone, which is then followed by a nucleophilic attack from the nitrogen of the heterocycle. Subsequent elimination and tautomerization lead to the final N-alkenylated product. acs.org An alternative pathway involves the byproduct, propylphosphonic acid, acting as an acid catalyst to activate the ketone for the nucleophilic addition, with T3P® then mediating the dehydration step. acs.org

A model reaction demonstrating this methodology is the condensation of 3-methylindole (B30407) with cyclohexanone. acs.org The reaction, when heated at 120 °C for 20 minutes under microwave irradiation, proceeds to full conversion, yielding the N-alkenylated product in high yield. acs.org The presence of T3P® is critical for the reaction's success, as no product is formed in its absence. acs.org

Below is a table summarizing the results of the T3P®-promoted condensation of various NH-heterocycles with cyclohexanone, highlighting the versatility of this method.

| Entry | NH-Heterocycle | Product | Yield (%) |

| 1 | 3-Methylindole | 94 | |

| 2 | Indole | 85 | |

| 3 | 5-Bromoindole | 82 | |

| 4 | Pyrazole | 78 | |

| 5 | 1,2,4-Triazole | 88 | |

| Table 1: T3P®-Promoted Condensation of NH-Heterocycles with Cyclohexanone. acs.org |

This methodology was successfully applied in the synthesis of a key intermediate for the antitumoral drug Crizotinib, demonstrating its practical utility in medicinal chemistry. nih.gov

Regioselective Synthesis and Stereochemical Control at the Indole C2 Position

Achieving regioselectivity at the C2 position of the indole nucleus is a significant challenge in synthetic chemistry due to the inherent higher reactivity of the C3 position. However, several strategies have been developed to overcome this challenge and enable the synthesis of 2-substituted indoles like 1H-Indole, 2-(1-cyclohexen-1-yl)-.

One effective approach involves the use of a directing group attached to the indole nitrogen. For instance, a ruthenium-catalyzed oxidative coupling of indoles with alkenes at the C2-position has been achieved using an N,N-dimethylcarbamoyl directing group. nih.gov This method provides excellent regio- and stereoselectivity. nih.gov A similar strategy employing an N-benzoyl directing group also facilitates highly regioselective C2-alkenylation of indoles with a Ru(II) catalyst. researchgate.net After the C2-functionalization, the directing group can be removed, providing access to the C2-substituted indole. researchgate.net

Palladium-catalyzed C-H activation has also been instrumental in the regioselective functionalization of indoles. A notable example is the Pd(II)-catalyzed 2-alkylation of free N-H indoles, which proceeds through a norbornene-mediated cascade C-H activation. acs.org The mechanism involves the formation of an N-norbornene type palladacycle as a key intermediate. acs.org

Another strategy to obtain C2-substituted indoles involves the 1,2-migration of a substituent from the C3 to the C2 position. This has been effectively demonstrated using trifluoromethanesulfonic acid, which facilitates the migration of alkyl and aryl groups. nih.gov This approach provides a valuable route to C2-substituted indoles that are useful in the synthesis of natural products and medicinal compounds. nih.gov

While the direct C2-selective condensation of indole with cyclohexanone is less commonly reported, the aforementioned methods provide viable pathways to synthesize 1H-Indole, 2-(1-cyclohexen-1-yl)-. For example, a directed C-H activation strategy could be employed, followed by the introduction of the cyclohexenyl moiety.

The table below summarizes various strategies for the regioselective synthesis at the indole C2 position.

| Strategy | Catalyst/Reagent | Key Features | Ref. |

| Directing Group-Assisted C-H Alkenylation | Ru(II) catalyst with N-benzoyl directing group | High regioselectivity for C2-alkenylation. | researchgate.net |

| Directing Group-Assisted C-H Alkenylation | Ru catalyst with N,N-dimethylcarbamoyl directing group | Excellent regio- and stereoselectivity. | nih.gov |

| Norbornene-Mediated C-H Alkylation | Pd(II) catalyst | Direct 2-alkylation of free N-H indoles. | acs.org |

| Substituent Migration | Trifluoromethanesulfonic acid | 1,2-migration of substituents from C3 to C2. | nih.gov |

| Table 2: Strategies for Regioselective C2-Functionalization of Indoles. |

As the target molecule, 1H-Indole, 2-(1-cyclohexen-1-yl)-, is achiral, the complexities of stereochemical control are not a factor in its synthesis. However, for the synthesis of related chiral analogs, the development of enantioselective C2-functionalization methods remains an active area of research. researchgate.net

Cycloaddition Reactions Involving the 2-Vinyl Indole Moiety

The 2-vinyl indole structure within 1H-Indole, 2-(1-cyclohexen-1-yl)- is adept at participating in several types of cycloaddition reactions. These reactions are fundamental in expanding the molecular complexity and accessing diverse chemical architectures.

Diels-Alder Type [4+2] Cycloadditions for Annulated Systems

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for forming six-membered rings. libretexts.orglibretexts.org In the context of 1H-Indole, 2-(1-cyclohexen-1-yl)-, the 2-vinyl indole system acts as the diene component in [4+2] cycloaddition reactions. This reactivity has been harnessed to construct annulated carbazole frameworks. For instance, the reaction of 2-vinylindoles with various dienophiles, such as naphthoquinone, p-benzoquinone, and N-phenyltriazolinedione, leads to the formation of [c]annelated 1,2-dihydro, 1,2,3,4-tetrahydro, and fully aromatized carbazoles. nih.gov The reaction is a concerted process where the diene must adopt an s-cis conformation to react with the dienophile. libretexts.org The stereochemistry of the dienophile is retained in the final product. libretexts.org

Lewis acid catalysis can be employed to enhance the diastereoselectivity of these cycloadditions. For example, the reaction between 2-vinylindoles and methyl 2-acetamidoacrylate, catalyzed by a Lewis acid, yields methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives. researchgate.net These cycloadducts can be further manipulated to generate a library of conformationally constrained heterocyclic compounds. researchgate.net The efficiency of the Diels-Alder reaction is often improved when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. libretexts.orglibretexts.org

| Diene | Dienophile | Product | Reference |

| 2-Vinylindole | Naphthoquinone | [c]Annelated carbazole | nih.gov |

| 2-Vinylindole | p-Benzoquinone | [c]Annelated carbazole | nih.gov |

| 2-Vinylindole | N-Phenyltriazolinedione | [c]Annelated carbazole | nih.gov |

| 2-Vinylindoles | Methyl 2-acetamidoacrylate | Methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate | researchgate.net |

[4+3] Cycloadditions with Oxyallyl Cations

Beyond the well-established [4+2] cycloadditions, the 2-vinyl indole moiety of 1H-Indole, 2-(1-cyclohexen-1-yl)- can also engage in [4+3] cycloaddition reactions. These reactions, typically involving an oxyallyl cation as the three-atom component, provide an effective route to seven-membered rings. wikipedia.org The oxyallyl cation, often generated in situ from α-halo ketones, reacts with the 2-vinylindole (the four-atom component) to construct cyclohepta[b]indole derivatives. researchgate.net This type of cycloaddition is a valuable tool for synthesizing complex polycyclic systems containing a seven-membered ring, which can be challenging to access through other synthetic methods. wikipedia.org The reaction can proceed through either a concerted or a stepwise mechanism, influencing the stereochemical outcome. lsu.edu

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The reactivity of 1H-Indole, 2-(1-cyclohexen-1-yl)- extends to its use as a pivotal intermediate in the synthesis of more elaborate molecular structures. Its ability to undergo cycloadditions and other transformations makes it a valuable precursor for a range of complex organic molecules.

Construction of Annulated Indole Scaffolds

The cycloaddition reactions of 1H-Indole, 2-(1-cyclohexen-1-yl)- are fundamental to the construction of annulated indole scaffolds. As discussed in the context of Diels-Alder reactions, the [4+2] cycloaddition with various dienophiles directly leads to the formation of carbazole ring systems, which are essentially annulated indoles. nih.gov These reactions provide a direct and efficient method for building upon the indole core to create more complex, fused heterocyclic systems. The strategic choice of the dienophile allows for the introduction of various functional groups and the control of stereochemistry in the resulting annulated structure. researchgate.net

Formation of Carbazole Derivatives

1H-Indole, 2-(1-cyclohexen-1-yl)- and related 2-vinylindoles are key precursors for the synthesis of a wide array of carbazole derivatives. nih.govrsc.org The Diels-Alder reaction stands out as a primary method for this transformation. The reaction of 2-vinylindoles with dienophiles like dimethyl acetylenedicarboxylate can lead to functionalized carbazoles. nih.gov Furthermore, intramolecular cyclization reactions of appropriately substituted indoles can also yield carbazoles. For example, gold-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles provides a route to carbazole derivatives. organic-chemistry.org Metal-free conditions have also been developed, such as the NH4I-promoted formal [2+2+2] annulation of indoles, ketones, and nitroolefins to produce substituted carbazoles. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| 2-Vinylindoles | Dienophiles (e.g., naphthoquinone) | Annulated carbazoles | nih.gov |

| (Z)-2-(enynyl)indoles | Gold(I) catalyst | Carbazoles | organic-chemistry.org |

| Indoles, ketones, nitroolefins | NH4I | Substituted carbazoles | organic-chemistry.org |

| 2-Aminobiphenyls | Iridium catalyst, copper cocatalyst | N-H carbazoles | organic-chemistry.org |

Applications in Natural Product Total Synthesis (e.g., Strychnos Indole Alkaloids)

The indole skeleton is a common motif in a vast number of natural products, particularly alkaloids. rsc.orgrsc.org The chemical reactivity of 1H-Indole, 2-(1-cyclohexen-1-yl)- and its derivatives makes them valuable intermediates in the total synthesis of these complex molecules. For example, the core structures of some Strychnos indole alkaloids can be assembled using strategies that may involve intermediates derived from 2-vinylindoles. nih.gov The construction of the intricate polycyclic systems found in these alkaloids often relies on key bond-forming reactions where a substituted indole derivative is a crucial starting material. nih.govnih.gov The Fischer indole synthesis is a classic and widely applied method for constructing the indole ring itself within the framework of natural product synthesis. rsc.orgsemanticscholar.org The versatility of intermediates like 1H-Indole, 2-(1-cyclohexen-1-yl)- allows for their incorporation into synthetic routes targeting complex natural products, demonstrating their significance in the field of organic synthesis.

Electrophilic and Nucleophilic Reactions at the Indole Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Conversely, nucleophilic substitution is less common and typically requires activation of the indole ring. The presence of the 2-(1-cyclohexen-1-yl) substituent influences the regioselectivity and reactivity of these transformations.

Electrophilic Substitution

The indole ring system readily undergoes electrophilic substitution reactions due to the high electron density of the pyrrole moiety. researchgate.net Generally, electrophilic attack on an unsubstituted indole occurs preferentially at the C3 position. This preference is because the intermediate cation formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. youtube.com

For 1H-Indole, 2-(1-cyclohexen-1-yl)-, the C3 position remains the most nucleophilic and is the primary site for electrophilic attack. The C2-substituent does not typically alter this inherent reactivity. Reactions such as Friedel-Crafts alkylation, Vilsmeier-Haack formylation, or Mannich reactions would be expected to yield 3-substituted products. For instance, Friedel-Crafts alkylation remains a valuable method for C-C bond formation at the C3 position of indoles. researchgate.net

In some cases, if the C3 position is blocked or under specific acidic conditions, electrophilic substitution can be directed to other positions, but this is less common. nih.gov Indoles are known to undergo self-condensation or polymerization in the presence of strong acids, which can complicate electrophilic substitution reactions. nih.gov

Nucleophilic Substitution

Nucleophilic substitution on the indole core is significantly more challenging than electrophilic substitution due to the electron-rich nature of the ring system. youtube.com Direct nucleophilic attack typically requires the presence of strong electron-withdrawing groups on the indole ring to decrease the electron density. youtube.com

A common strategy to achieve functionalization at the C2 position involves deprotonation to form a nucleophilic intermediate. The proton at the C2 position of an N-protected indole is relatively acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a C2-lithiated indole. This organometallic intermediate is a potent nucleophile and can react with various electrophiles to introduce substituents at the C2 position. nih.gov For 1H-Indole, 2-(1-cyclohexen-1-yl)-, this strategy would not be used for substitution at the C2-position itself, but similar methodology is employed in its synthesis.

Another site for nucleophilic reaction is the indole nitrogen. The N-H proton is acidic and can be removed by a base to form an indolyl anion. This anion can then act as a nucleophile, reacting with electrophiles in N-alkylation or N-acylation reactions. Palladium-catalyzed N-H functionalization has also been used to introduce substituents on the indole nitrogen. beilstein-journals.org

Further Transformations and Functionalization of the Cyclohexenyl Moiety

The cyclohexenyl group attached at the C2 position of the indole offers a reactive site for a variety of chemical transformations, allowing for the synthesis of more complex indole derivatives. The reactivity is primarily governed by the carbon-carbon double bond of the cyclohexene ring.

Oxidation Reactions

The double bond of the cyclohexenyl substituent is susceptible to various oxidation reactions. The electron-rich nature of the indole ring itself means that oxidation reactions must be chosen carefully to avoid competing reactions at the indole core, which can be oxidized to products like oxindoles or undergo cleavage of the C2-C3 bond. nih.govnih.govrsc.org

Potential oxidative transformations of the cyclohexenyl moiety include:

Epoxidation: Reaction with peroxy acids like m-CPBA would likely form the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or under milder conditions with potassium permanganate (B83412) (KMnO₄) could yield the corresponding diol.

Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃) followed by a reductive or oxidative workup would cleave the double bond, leading to the formation of dicarbonyl compounds.

The table below summarizes potential oxidation reactions.

Table 1: Potential Oxidation Reactions of the Cyclohexenyl Moiety

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-(1,2-epoxycyclohexyl)-1H-indole |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 2-(1,2-dihydroxycyclohexyl)-1H-indole |

| Oxidative Cleavage | 1. O₃, 2. Me₂S | Indole-2-carboxaldehyde and a keto-aldehyde |

Reduction and Hydrogenation

The double bond of the cyclohexenyl group can be readily reduced through catalytic hydrogenation. This transformation typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction would convert the 2-(1-cyclohexen-1-yl) substituent into a 2-cyclohexyl group, yielding 1H-Indole, 2-cyclohexyl- . This reduction is generally selective for the alkene double bond, leaving the aromatic indole core intact under standard conditions. youtube.com

Addition Reactions

The alkene of the cyclohexenyl ring can undergo various electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) would result in a dihalogenated cyclohexyl ring. Similarly, hydrohalogenation with reagents like HBr or HCl would lead to the corresponding halogenated cyclohexane derivative, with the regioselectivity following Markovnikov's rule.

Palladium-Catalyzed Cyclization

Intramolecular palladium-catalyzed reactions represent a powerful tool for constructing complex fused-ring systems from alkenyl indoles. beilstein-journals.org If a suitable reacting partner is present on the indole nitrogen (e.g., an allyl or haloaryl group), an intramolecular Heck reaction or other palladium-catalyzed cyclizations could be envisioned. For instance, the cyclization of a diastereoisomerically pure cyclohexenylindole has been shown to proceed via a mechanism similar to an oxidative Heck reaction, leading to annulated indole products. beilstein-journals.org This pathway involves an initial indolyl palladation followed by a β-hydride elimination to form the fused carbocyclic structure. beilstein-journals.org

Table 2: Potential Functionalization Reactions of the Cyclohexenyl Moiety

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 1H-Indole, 2-cyclohexyl- |

| Bromination | Br₂ | 2-(1,2-dibromocyclohexyl)-1H-indole |

| Hydrobromination | HBr | 2-(2-bromocyclohexyl)-1H-indole |

| Intramolecular Cyclization | Pd(II) catalyst (if N-substituted) | Fused polycyclic indole derivative |

Mechanistic Investigations of 1h Indole, 2 1 Cyclohexen 1 Yl Formation and Reactivity

Elucidation of Specific Reaction Pathways and Catalytic Cycles

The synthesis of 2-alkenylindoles often proceeds through transition metal-catalyzed C-H activation and functionalization of the indole (B1671886) core. rsc.org Various metals, including palladium, ruthenium, rhodium, and iron, have been employed to catalyze the coupling of indoles with alkenes. beilstein-journals.orgmdpi.comrsc.orgacs.org

A common pathway for the palladium-catalyzed C-H alkenylation of indoles involves an initial electrophilic palladation at the C3 position, which is the most nucleophilic site. rsc.org However, to achieve C2 selectivity, directing groups are often employed to steer the catalyst to the desired position. chim.it The general catalytic cycle for such a directed C-H functionalization typically involves:

Coordination of the directing group on the indole nitrogen to the metal center.

C-H bond activation at the C2 position to form a metallacyclic intermediate.

Coordination and insertion of the alkene (e.g., cyclohexene) into the metal-carbon bond.

β-hydride elimination to release the 2-alkenylated indole product and a metal-hydride species.

Reductive elimination or oxidation to regenerate the active catalyst. beilstein-journals.org

For instance, in ruthenium-catalyzed reactions, an N-benzoyl directing group can effectively promote C2-alkenylation. nih.govacs.org The proposed mechanism suggests the formation of a six-membered ruthenacycle intermediate. researchgate.net Similarly, rhodium catalysts have been used with directing groups like a pyrimidyl group to achieve C2-alkenylation. rsc.org In some cases, the reaction can proceed through a domino or cascade sequence, where the initial alkenylation is followed by further cyclization or rearrangement reactions. nih.govnih.govacs.org For example, a palladium-catalyzed intramolecular Heck dearomative alkenylation has been reported to proceed through a sequence of dearomative carbopalladation, migratory insertion, and β-hydride elimination. nih.govacs.org

Some reactions can even lead to the formation of more complex structures like carbazoles through a tandem sequence of C3 and C2 alkenylation followed by thermal electrocyclization. researchgate.net The specific pathway and the final product can be influenced by the choice of catalyst, directing group, and reaction conditions. rsc.orgchemrxiv.org

Identification and Characterization of Key Intermediates

The identification and characterization of intermediates are paramount to understanding the reaction mechanism. In transition metal-catalyzed C-H functionalization reactions, metallacyclic species are key intermediates. researchgate.net For example, in palladium-catalyzed C2-alkenylation of indoles using a sulfoxide-2-hydroxypyridine (SOHP) ligand, a C2-palladacycle intermediate has been proposed. rsc.org The formation of this intermediate was supported by the isolation and characterization of a related C2-insertion product with norbornene. rsc.org

In another study involving iron-catalyzed C2-alkylation and alkenylation, deuterium-labeling experiments suggested the involvement of an oxidative addition of the C-H bond to the iron center, followed by insertion of the unsaturated bond into the Fe-H bond, and subsequent C-C reductive elimination. acs.org The isolation of a metallacycle intermediate in a related reaction provided strong evidence for this pathway. acs.org

Furthermore, in some reactions, the initial product of C-H activation can be an intermediate for subsequent transformations. For instance, in the synthesis of carbazoles, the initially formed mono-alkenylated indole can act as an intermediate that undergoes a second alkenylation at a different position. researchgate.net The characterization of these intermediates, often through techniques like NMR spectroscopy and X-ray crystallography, provides direct evidence for the proposed mechanistic steps. rsc.orgacs.org

Role of Catalysis and Directing Groups in Reaction Selectivity and Efficiency

Catalysts and directing groups play a pivotal role in controlling the regioselectivity and efficiency of C-H functionalization reactions of indoles. rsc.org The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. rsc.org Therefore, achieving functionalization at the less reactive C2 position often requires the use of a directing group attached to the indole nitrogen. chim.it

Table 1: Examples of Directing Groups for C2-Alkenylation of Indoles

| Directing Group | Metal Catalyst | Reference |

| N-Benzoyl | Ruthenium | nih.govacs.org |

| N-(2-pyridyl)sulfonyl | Palladium | chim.it |

| N-Pyrimidyl | Rhodium, Manganese | rsc.orgchim.it |

| 3-Acetoxy | Palladium/Silver | nih.gov |

| Carboxylic acid | Palladium | chim.it |

| Imine | Iron | acs.org |

| Amide | Rhodium, Iridium | chemrxiv.org |

These directing groups coordinate to the metal catalyst, bringing it in close proximity to the C2-H bond and facilitating its activation over the more reactive C3-H bond. chim.itnih.govacs.org The choice of the directing group can significantly influence the reaction's outcome. For example, the bulky N-pivaloyl group has been shown to direct rhodium-catalyzed alkenylation to the C7 position, likely due to the formation of a more stable six-membered metallacycle intermediate. chim.it

The catalyst itself is also crucial. Different metals and ligands can exhibit different reactivity and selectivity. For instance, while palladium catalysts are commonly used for C-H activation, ruthenium, rhodium, and iron catalysts have also been shown to be effective, sometimes offering complementary selectivity. beilstein-journals.orgmdpi.comrsc.orgacs.org Ligands can also play a critical role in modulating the reactivity and selectivity of the catalyst. The use of a novel sulfoxide-2-hydroxypyridine (SOHP) ligand with a palladium catalyst was shown to switch the regioselectivity of indole alkenylation from C3 to C2 by altering the rate-determining step of the reaction. rsc.org

In some cases, the reaction conditions, such as the presence of an acid, can act as a switch to control the selectivity between different reaction pathways. For example, in a manganese-catalyzed reaction of indoles with alkynes, the addition of a catalytic amount of acid leads to the formation of indolylalkenes, while in its absence, a [2+2+2] cyclization occurs to yield carbazoles. rsc.org

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org It involves comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. princeton.edu

In the context of indole C-H functionalization, KIE studies have been used to probe the mechanism of C-H activation. For the palladium-catalyzed C2-alkenylation of indoles with a SOHP ligand, a significant primary KIE of approximately 3.5 was observed when using a C2-deuterated indole. rsc.org This result suggests that the C-H cleavage step is indeed rate-limiting. rsc.org However, this observation was noted to be seemingly contradictory to the reversible nature of the C-H palladation step revealed by deuterium (B1214612) labeling experiments, suggesting a more complex interplay of factors. rsc.org

In another study on the iron-catalyzed C2-alkylation of indole, deuterium-labeling experiments, which are related to KIE studies, suggested that the C-H activation step is likely irreversible. acs.org Furthermore, computational studies on the decarboxylation of indole-3-carboxylic acids have shown how substituents on the indole ring can influence the KIE, providing a deeper understanding of the transition state structure. ic.ac.uk The magnitude of the KIE can also be influenced by quantum tunneling, especially when the barrier for proton transfer is sharp. ic.ac.uk

Analysis of Stereochemical Control and Diastereoselectivity in Cycloaddition and Cyclization Reactions

The formation of 1H-Indole, 2-(1-cyclohexen-1-yl)- and related structures can be a prelude to more complex transformations involving cycloaddition and cyclization reactions, where stereochemical control is often a key objective. These reactions can generate new stereocenters, and controlling the relative and absolute stereochemistry is a significant challenge in organic synthesis.

For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations have been shown to produce cyclohepta[b]indoles with high diastereoselectivity. acs.orgnih.gov The stereochemical outcome of such reactions is often dictated by the geometry of the transition state. wikipedia.org Similarly, diastereoselective radical cascade cyclizations have been developed to access complex indole-fused diazepine (B8756704) derivatives. rsc.org

In the context of forming chiral 2-alkenylindoles, a catalytic asymmetric diastereodivergent synthesis has been established. nih.govacs.org This approach allows for the synthesis of two different diastereomers of 2-alkenylindoles bearing both axial and central chirality by using a chiral phosphoric acid catalyst under different reaction conditions. nih.govacs.org The ability to selectively generate one diastereomer over another is a testament to the high level of stereochemical control that can be achieved with carefully designed catalytic systems.

Furthermore, intramolecular cyclization reactions can also exhibit high levels of diastereoselectivity. A diastereoselective intramolecular cyclization/Povarov reaction cascade has been reported for the one-pot synthesis of polycyclic quinolines, where the reaction proceeds with excellent regio- and diastereoselectivity. rsc.org The stereochemical outcome of these reactions is often rationalized through computational studies of the transition state energies. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation of 1h Indole, 2 1 Cyclohexen 1 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 1H-Indole, 2-(1-cyclohexen-1-yl)-, specific signals corresponding to the indole (B1671886) ring, the cyclohexene (B86901) ring, and the N-H proton are expected. The indole moiety's protons typically appear in the aromatic region of the spectrum. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, generally above 8.0 ppm. The protons on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) would resonate in the range of approximately 7.0-7.7 ppm, with their specific shifts and coupling patterns depending on their electronic environment. The proton at position 3 of the indole ring is anticipated to be a singlet or a narrow multiplet in the range of 6.0-6.5 ppm.

The cyclohexene ring protons would show signals in the aliphatic and vinylic regions. The vinylic proton on the cyclohexene ring is expected to appear as a multiplet around 5.6-6.0 ppm. The allylic protons and other methylene (B1212753) protons on the cyclohexene ring would resonate further upfield, typically between 1.5 and 2.5 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole, 2-(1-cyclohexen-1-yl)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 8.0 | Broad Singlet |

| Indole H-4, H-7 | ~7.6 | Multiplet |

| Indole H-5, H-6 | ~7.1-7.2 | Multiplet |

| Indole H-3 | ~6.3 | Singlet/Multiplet |

| Cyclohexene Vinylic H | ~5.8 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1H-Indole, 2-(1-cyclohexen-1-yl)-, distinct signals for the eight carbons of the indole ring and the six carbons of the cyclohexene ring are expected. The carbons of the indole ring typically resonate between 100 and 140 ppm. rsc.orgrsc.org The carbon at position 2, being attached to the cyclohexenyl group, would be significantly downfield.

The two sp²-hybridized carbons of the cyclohexene double bond would appear in the vinylic region, generally between 120 and 140 ppm. docbrown.info The remaining four sp³-hybridized methylene carbons of the cyclohexene ring would be found in the upfield aliphatic region, typically between 20 and 35 ppm. docbrown.infochemicalbook.comchemicalbook.com While a specific spectrum for this compound is not widely published, data for the compound is noted in the SpectraBase database. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 2-(1-cyclohexen-1-yl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | > 135 |

| Indole C-7a | ~136 |

| Indole C-3a | ~128 |

| Indole Aromatic CH (C4-C7) | 110 - 125 |

| Indole C-3 | ~100 |

| Cyclohexene Vinylic C | 125 - 135 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1H-Indole, 2-(1-cyclohexen-1-yl)- is expected to show several characteristic absorption bands.

Table 3: Expected IR Absorption Bands for 1H-Indole, 2-(1-cyclohexen-1-yl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Alkene C=C | Stretch | ~1650 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For 1H-Indole, 2-(1-cyclohexen-1-yl)-, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (197.27 g/mol ). nih.gov

The fragmentation of indole derivatives is well-documented. nih.gov Common fragmentation pathways for the indole ring itself may involve the loss of small molecules like HCN. The cyclohexenyl substituent would also undergo characteristic fragmentation. A common fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction, which would lead to the loss of ethene (28 Da). The fragmentation pattern would therefore be a combination of cleavages within both the indole and cyclohexene moieties, providing valuable clues for structural confirmation. A GC-MS spectrum for this compound is noted in the SpectraBase database. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for 1H-Indole, 2-(1-cyclohexen-1-yl)-

| m/z | Identity |

|---|---|

| 197 | [M]⁺ (Molecular Ion) |

| 169 | [M - C₂H₄]⁺ (Retro-Diels-Alder) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The indole ring is the primary chromophore in 1H-Indole, 2-(1-cyclohexen-1-yl)-. The UV spectrum of indole itself typically shows two main absorption bands. researchgate.net The first band, often referred to as the ¹Lₐ band, is broad and structureless and appears around 260-270 nm. The second, more intense band, the ¹Lₑ band, is found at shorter wavelengths, typically around 210-220 nm. The presence of the cyclohexenyl substituent at the 2-position is expected to cause a slight bathochromic (red) shift in these absorption maxima due to the extension of the conjugated π-system. The solvent used can also influence the exact position and intensity of these bands. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for 1H-Indole, 2-(1-cyclohexen-1-yl)-

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| ¹Lₐ band | ~270 - 280 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise arrangement of atoms, bond lengths, and bond angles.

To date, a crystal structure for 1H-Indole, 2-(1-cyclohexen-1-yl)- has not been reported in the publicly accessible literature. If a suitable single crystal could be grown, this technique would unambiguously confirm the connectivity of the indole and cyclohexene rings. nih.gov It would also provide precise measurements of all bond lengths and angles, as well as information about the planarity of the indole ring and the conformation of the cyclohexene ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding involving the indole N-H group, which govern the solid-state architecture.

Theoretical and Computational Chemistry Studies on 1h Indole, 2 1 Cyclohexen 1 Yl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of indole (B1671886) derivatives, offering a balance between accuracy and computational cost. It is widely applied to predict the electronic structure and energetic properties of molecules like 1H-Indole, 2-(1-cyclohexen-1-yl)-. DFT studies on substituted indoles and related structures have been performed using various functionals, such as B3LYP and BLYP, with basis sets like 6-31G* or 6-311++G(d,p), to achieve reliable results. researchgate.netasianpubs.org

Geometry Optimization and Energetic Analysis of Intermediates and Products

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 1H-Indole, 2-(1-cyclohexen-1-yl)-, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

In a study on closely related C3-unsubstituted 2-alkenylindoles, theoretical calculations were used to analyze the structure and configurational stability. acs.orgnih.gov DFT calculations successfully determined the rotational energy barriers for axially chiral 2-alkenylindoles, which were found to be 39.5 and 46.3 kcal mol⁻¹, confirming their high configurational stability. acs.org Structural analysis of a representative 2-alkenylindole revealed key geometric parameters, such as the planarity of the indole and alkenyl fragments in the ground state. acs.orgnih.gov Furthermore, DFT studies on various indole derivatives have successfully calculated heats of formation using isodesmic reaction conditions with functionals like B3LYP/6-31G, providing crucial data on their relative thermodynamic stability.

Table 1: Representative Calculated Energetic and Geometric Parameters for Related 2-Alkenylindoles This table presents illustrative data from theoretical studies on analogous compounds to demonstrate the outputs of geometry optimization and energetic analysis.

| Parameter | Description | Calculated Value | Source |

|---|---|---|---|

| Rotational Barrier | Energy required to rotate the alkenyl group around the C2-C bond in product 3aa | 39.5 kcal mol⁻¹ | acs.org |

| Rotational Barrier | Energy required to rotate the alkenyl group around the C2-C bond in product 4aa | 46.3 kcal mol⁻¹ | acs.org |

| Dihedral Angle | Planarity of the indole C3 carbon (∠C5C6C7H8) in reactant 1a | 179.2° | acs.orgnih.gov |

| Heat of Formation | Calculated for 1,2,4,5-tetraphenyl 1-H imidazole (B134444) (Illustrative for a related heterocycle) | 131.28 kJ/mol |

Vibrational Frequency Analysis for Spectroscopic Correlation

Vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic force fields and vibrational frequencies from an optimized geometry, researchers can assign specific spectral bands to the corresponding molecular motions.

For the parent indole molecule, DFT calculations using methods like BLYP/6-31G** have been shown to reproduce experimental vibrational frequencies with high accuracy, with average deviations as low as 16.3 cm⁻¹. researchgate.net A normal coordinate analysis, supported by Potential Energy Distribution (PED), allows for the unambiguous assignment of fundamental vibrations. researchgate.net Such analysis for 1H-Indole, 2-(1-cyclohexen-1-yl)- would allow for the identification of characteristic vibrational modes, including the N-H stretch of the indole ring, C=C stretching of the cyclohexene (B86901) ring, and various C-H bending and stretching modes, providing a theoretical fingerprint that can be correlated with experimental FTIR and Raman spectra.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Indole This table illustrates the accuracy of DFT in predicting vibrational spectra, using data for the parent indole molecule as a reference.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (BLYP/6-31G**) (cm⁻¹) | Deviation (cm⁻¹) | Source |

|---|---|---|---|---|

| N-H Stretch | 3526 | 3510 | -16 | researchgate.net |

| C-H Stretch | 3110 | 3125 | +15 | researchgate.net |

| Ring Stretch | 1580 | 1585 | +5 | researchgate.net |

| C-H In-plane Bend | 1340 | 1335 | -5 | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about the molecule's electrophilic and nucleophilic sites.

For 1H-Indole, 2-(1-cyclohexen-1-yl)-, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it the primary site for electrophilic attack. The LUMO would be distributed across the conjugated system, including the C2-alkenyl bond. The energy gap between the HOMO and LUMO is a crucial descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. In studies of substituted indoles and related heterocycles, the HOMO-LUMO gap is calculated to evaluate relative stability and reaction tendencies. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For a molecule like 1H-Indole, 2-(1-cyclohexen-1-yl)-, NBO analysis can quantify the charge on each atom, revealing the most electron-rich and electron-poor centers. It can also describe the key donor-acceptor interactions that contribute to the molecule's stability, such as the interaction between the nitrogen lone pair and the π* orbitals of the aromatic system. Computational studies on other indole derivatives have used NBO analysis to understand intramolecular charge transfer and demonstrate high energy equilibrium within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (e.g., solvent molecules). For 1H-Indole, 2-(1-cyclohexen-1-yl)-, MD simulations could be employed to study the rotational dynamics around the single bond connecting the indole and cyclohexene rings, explore the accessible conformational space, and understand how the molecule's shape fluctuates at a given temperature. This method is widely applied to study indole-containing systems, such as enzyme inhibitors, to assess binding stability and conformational shifts upon interaction with biological targets.

Computational Mechanistic Studies and Transition State Analysis

Understanding how a molecule is formed or how it reacts requires the study of reaction mechanisms, including the high-energy transition states that connect reactants, intermediates, and products. Computational chemistry is indispensable for locating and characterizing these transient structures.

For the class of 2-alkenylindoles, to which 1H-Indole, 2-(1-cyclohexen-1-yl)- belongs, theoretical calculations have been instrumental in understanding reaction mechanisms. acs.orgnih.govacs.org In studies of their synthesis, computational analysis of the key transition states provided a deep understanding of the reaction's stereoselectivity, explaining why certain stereoisomers are formed preferentially. acs.orgnih.govacs.orgresearchgate.net The facility of cycloaddition reactions involving 2-vinylindoles has also been shown to be critically dependent on conformational factors in the transition state, as determined by computational models. nih.gov For 1H-Indole, 2-(1-cyclohexen-1-yl)-, this type of analysis could be used to model its synthesis via transition metal-catalyzed reactions or to predict its reactivity in pericyclic reactions like Diels-Alder or electrocyclizations.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The indole nucleus is recognized as a π-excessive aromatic heterocycle, rendering it electron-rich and highly susceptible to electrophilic substitution. bhu.ac.inchim.it Computational models and experimental data consistently show that the C3 position of the indole ring is the preferred site for electrophilic attack. bhu.ac.inquimicaorganica.orgpearson.com This preference is attributed to the superior stability of the cation intermediate formed during the reaction. When an electrophile attacks the C3 position, the positive charge can be effectively delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in In contrast, an attack at the C2 position would lead to a less stable intermediate, as its stabilization would require the disruption of the benzene ring's aromatic system. bhu.ac.in

The presence of the 2-(1-cyclohexen-1-yl) substituent is expected to modulate this inherent reactivity. The cyclohexenyl group, being an alkenyl substituent, can influence the electronic properties of the indole ring through both inductive and resonance effects. Computational studies on similar 2-alkenylindoles would be instrumental in quantifying this influence. acs.org

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of different sites within a molecule. By calculating parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential, and Fukui functions, a detailed picture of reactivity can be constructed. For 1H-Indole, 2-(1-cyclohexen-1-yl)-, these calculations would likely confirm the C3 position as the most nucleophilic and therefore the most reactive towards electrophiles.

The following table summarizes the predicted regioselectivity for common electrophilic substitution reactions based on the general reactivity of the indole scaffold.

| Reaction | Predicted Major Regioisomer | Rationale |

|---|---|---|

| Nitration | 3-Nitro-2-(1-cyclohexen-1-yl)-1H-indole | Attack at the most electron-rich position (C3) of the indole ring. quimicaorganica.org |

| Halogenation | 3-Halo-2-(1-cyclohexen-1-yl)-1H-indole | The C3 position is the most electronically favored site for electrophilic halogenation. researchgate.net |

| Sulfonation | 2-(1-cyclohexen-1-yl)-1H-indole-3-sulfonic acid | Reaction with a SO3-pyridine complex would favor substitution at the C3 position. quimicaorganica.org |

| Friedel-Crafts Acylation | (2-(1-cyclohexen-1-yl)-1H-indol-3-yl)(R)C=O | Lewis acid-mediated acylation is expected to occur at the highly nucleophilic C3 position. |

| Vilsmeier-Haack Formylation | 2-(1-cyclohexen-1-yl)-1H-indole-3-carbaldehyde | Introduction of a formyl group at the C3 position is a well-established reaction for indoles. mdpi.com |

Stereoselectivity in Reactions involving the Cyclohexenyl Moiety

The 1-cyclohexenyl group introduces a stereogenic center upon addition reactions to the double bond. The facial selectivity of such reactions (i.e., whether the attack occurs from the same face as the indole ring or the opposite face) can be predicted using computational modeling. Steric hindrance imposed by the indole moiety is likely to play a significant role in directing the approach of incoming reagents.